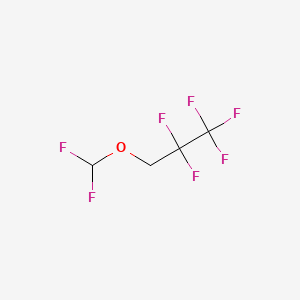

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether

概要

説明

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability, lipophilicity, and electronegativity. These properties make them valuable in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether typically involves the introduction of difluoromethoxy and pentafluoropropane groups onto a suitable precursor. One common method involves the reaction of a difluoromethylating agent with a pentafluoropropane derivative under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

化学反応の分析

Types of Reactions

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethoxy and pentafluoropropane derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or pentafluoropropane groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy carboxylic acids, while reduction can produce difluoromethoxy alkanes.

科学的研究の応用

Chemistry

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated structure enhances the stability and reactivity of intermediates in various chemical reactions. This makes it particularly useful in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Biology

The compound is under investigation for its potential biological activity. Studies focus on its interactions with biomolecules, which may lead to the discovery of novel therapeutic agents. Its unique structure allows for enhanced binding affinity to biological targets, making it a candidate for drug development.

Medicine

This compound is being explored for its applications in drug design, particularly in the creation of fluorinated pharmaceuticals. The incorporation of fluorine atoms can improve the pharmacokinetic properties of drugs by enhancing their metabolic stability and bioavailability.

Material Science

The compound's high thermal stability and unique solvent properties make it suitable for applications in material science. It can be used as a solvent for processing fluoropolymers and studying their properties. Additionally, it serves as a cleaning agent due to its effectiveness in removing organic contaminants from surfaces without flammability concerns .

Fire Suppression

Recent studies suggest that this compound has potential as a fire suppressant. Its low boiling point allows it to transition from gas to liquid during a fire, effectively absorbing heat and suppressing flames without depleting ozone or causing significant environmental harm.

Case Study 1: Drug Development

Research has demonstrated that incorporating difluoromethyl groups into drug candidates can significantly enhance their biological activity and selectivity towards specific targets. For instance, studies have shown improved efficacy in compounds designed for targeting specific enzymes involved in cancer pathways.

Case Study 2: Material Processing

In material science applications, this compound has been utilized as a solvent in the synthesis of advanced fluoropolymer materials. Tests indicate that materials processed with this ether exhibit superior thermal stability compared to those processed with traditional solvents.

作用機序

The mechanism of action of Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether involves its interaction with molecular targets, such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups can enhance the compound’s binding affinity and specificity for these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target.

類似化合物との比較

Similar Compounds

- 3-(Difluoromethoxy)phenylacetylene

- 3-(Difluoromethoxy)benzenesulfonyl chloride

- 3-(Difluoromethoxy)phenol

Uniqueness

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is unique due to its combination of difluoromethoxy and pentafluoropropane groups. This combination imparts distinct properties, such as high lipophilicity and stability, which are not commonly found in other fluorinated compounds. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals.

生物活性

Difluoromethyl 2,2,3,3,3-pentafluoropropyl ether is a fluorinated organic compound with unique properties that make it valuable in various scientific and industrial applications. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic uses, and mechanisms of action.

This compound is characterized by its high stability and lipophilicity due to the presence of multiple fluorine atoms. These attributes contribute to its potential as a pharmaceutical agent and a building block in organic synthesis.

The biological activity of this compound is largely attributed to its interactions with various molecular targets such as enzymes and receptors. The difluoromethoxy and pentafluoropropane groups enhance the compound's binding affinity and specificity. Depending on its structure and the nature of the target, it can act as either an inhibitor or activator of enzymatic activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that fluorinated ethers may possess antimicrobial properties due to their ability to disrupt microbial membranes .

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes. For example, it may inhibit specific metabolic pathways by binding to active sites on enzymes.

- Potential in Drug Development : Its unique chemical structure positions it as a candidate for drug development in treating various diseases. Research is ongoing to explore its efficacy in this area .

Case Studies

- Fluorinated Ethers as Blowing Agents : A study evaluated the performance of this compound alongside other fluorinated ethers as alternatives for traditional blowing agents in foam production. The findings indicated favorable thermal stability and low environmental impact compared to conventional agents .

- Chemical Derivatization Techniques : Research involving the derivatization of biological samples highlighted the sensitivity of difluoromethyl ethers in detecting metabolites in complex mixtures. This property is beneficial for metabolomics studies where precise quantification is crucial .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-(difluoromethoxy)-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6)12-1-3(7,8)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEBKUGEYSHGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074059 | |

| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-81-2 | |

| Record name | Propane, 3-(difluoromethoxy)-1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethyl 1H,1H-perfluoropropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 2,2,3,3,3-pentafluoropropyl difluoromethyl ether (HFE-347mcf) as a blowing agent in rigid polyurethane foams?

A1: HFE-347mcf, along with other fluorinated ethers, is being investigated as a potential blowing agent due to its [favorable properties compared to existing alternatives like HFC-245fa and cyclopentane] []. Research suggests that rigid polyurethane foams produced with HFE-347mcf exhibit [thermal conductivities lower than or equal to those produced with the aforementioned blowing agents] []. This indicates [improved insulation properties, a crucial factor for energy efficiency in various applications] [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。